molecular formula C15H15BrN4O2 B2514645 8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303970-09-4

8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2514645
CAS No.: 303970-09-4
M. Wt: 363.215
InChI Key: ZSXUWINZTMVERX-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a bromine atom at position 8, methyl groups at positions 1 and 3, and a 4-methylbenzyl substituent at position 7. Its synthesis typically involves bromination of caffeine (1,3,7-trimethylxanthine) followed by substitution at position 8. For example, bromination of caffeine with Br₂ in acetic acid yields 8-bromo-1,3,7-trimethylxanthine (92% yield, mp 207°C) . Subsequent substitution of the 7-methyl group with 4-methylbenzyl via nucleophilic displacement in DMF with K₂CO₃ generates the target compound .

The structural features of this compound make it a versatile intermediate for further functionalization, particularly at position 8, where the bromine can be replaced by aryl, thio, or hydrazino groups .

Properties

IUPAC Name

8-bromo-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-9-4-6-10(7-5-9)8-20-11-12(17-14(20)16)18(2)15(22)19(3)13(11)21/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXUWINZTMVERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. It has garnered attention in recent years due to its potential biological activities, particularly in anticancer and pharmacological applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16BrN5O2
  • Molecular Weight : 377.22 g/mol
  • Melting Point : Not specified in available literature
  • Solubility : Soluble in DMSO and other organic solvents

Synthesis

The synthesis of this compound typically involves the bromination of a precursor compound followed by alkylation with 4-methylbenzyl groups. The general reaction conditions include:

  • Reactants: 1-bromo-4-methylbenzene and appropriate purine derivatives.
  • Conditions: Refluxing in an organic solvent like acetone or ethanol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines including melanoma and breast cancer. In vitro assays revealed IC50 values in the micromolar range, indicating potent activity against these malignancies .

The mechanisms underlying the anticancer effects of this compound may involve:

  • Inhibition of Cell Proliferation : Studies suggest that it disrupts cellular signaling pathways essential for cancer cell growth.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Pharmacokinetic Properties

In silico studies have indicated favorable pharmacokinetic profiles for this compound:

  • Lipinski's Rule of Five : The compound adheres to Lipinski's rule suggesting good oral bioavailability.
  • ADMET Properties : Predictions indicate acceptable absorption and distribution characteristics with minimal toxicity .

Case Studies

StudyFindings
Study 1 Investigated the effects on melanoma cells showing a reduction in viability by 70% at 10 μM concentration.
Study 2 Explored the compound's effects on breast cancer cells with similar IC50 values as noted above.
Study 3 Conducted a pharmacokinetic study demonstrating good solubility and stability in biological fluids.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly impacts physical and chemical properties. Key analogs include:

Compound Name 7-Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR)
Target Compound 4-Methylbenzyl Not reported 92 Aromatic protons: ~7.2 ppm (4-MeBz)
7-Benzyl-8-bromo-1,3-dimethylxanthine Benzyl 164 96 7.23–7.36 ppm (Harom, benzyl)
7-(3-Chlorobenzyl) analog 3-Chlorobenzyl Not reported
7-(But-2-ynyl) analog But-2-ynyl 285
  • The but-2-ynyl substituent (mp 285°C) introduces rigidity, leading to higher melting points due to enhanced crystal packing .
  • Synthetic Flexibility : The 4-methylbenzyl group is less sterically hindered than bulkier substituents (e.g., 3-chlorobenzyl), allowing easier functionalization at position 8 .

Substituent Variations at Position 8

The bromine at position 8 is a reactive site for further modifications. Key derivatives include:

Compound Name 8-Substituent Key Reaction Conditions Application/Property
Target Compound Br Bromination of caffeine Intermediate for nucleophilic substitution
8-Aryloxy analogs Aryloxy (e.g., 4-Cl-phenoxy) Ullmann coupling with aryl alcohols Enhanced kinase inhibition in some studies
8-Hydrazino analogs Hydrazino Reaction with aldehydes/ketones Formation of hydrazones for biological screening
8-Thio analogs Thioether Reaction with thiols Improved metabolic stability
  • Reactivity: Bromine at position 8 enables diverse substitutions. For example, hydrazino derivatives form hydrazones with carbonyl compounds (e.g., 4-bromobenzaldehyde), yielding bioactive hybrids .

Methyl Group Variations at Positions 1 and 3

Methyl groups at positions 1 and 3 are conserved in most analogs. However, modifications here alter steric and electronic profiles:

Compound Name 1-Substituent 3-Substituent Key Property Change
Target Compound Methyl Methyl Standard steric protection
3-Ethoxypropylamino analog Methyl Ethoxypropyl Increased solubility in polar solvents
1-(4-Methylbenzyl) analog 4-MeBz Methyl Enhanced π-π stacking interactions
  • Steric Effects : The 1,3-dimethyl configuration protects the purine core from metabolic degradation, a feature retained in most analogs .
  • Solubility: Introducing polar groups (e.g., ethoxypropylamino at position 3) improves water solubility but may reduce cell permeability .

Computational Predictions

Virtual screening of 7-R-8-substituted xanthines (e.g., phenethyl, phenylpropyl) predicts favorable drug-likeness parameters (LogP < 5, molecular weight < 500 Da) . The target compound’s 4-methylbenzyl group aligns with these criteria, suggesting suitability for further development.

Preparation Methods

Methylation of the Purine Core

The synthesis begins with the preparation of 1,3-dimethylxanthine.

Reaction Conditions :

  • Substrate : Xanthine (purine-2,6-dione).
  • Methylation Agents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Solvent : Dimethylformamide (DMF) or acetone.
  • Temperature : 60–80°C for 6–12 hours.

Key Data :

Parameter Value/Detail Reference
Yield 75–85%
Purity (HPLC) >98%
Side Products Over-methylation at N9 (<5%)

Mechanistic Insight :
Methylation occurs via nucleophilic substitution, where the base deprotonates the purine nitrogens, enabling alkylation. The use of polar aprotic solvents enhances reaction efficiency.

Bromination at C8

The 8-bromo substituent is introduced through electrophilic aromatic substitution.

Reaction Conditions :

  • Substrate : 1,3-Dimethylxanthine.
  • Brominating Agents : N-Bromosuccinimide (NBS) or bromine (Br₂).
  • Solvent : Acetic acid (CH₃COOH) or chloroform (CHCl₃).
  • Catalyst : None required.
  • Temperature : 25–50°C for 4–8 hours.

Key Data :

Parameter Value/Detail Reference
Yield (NBS) 65–70%
Yield (Br₂) 50–60%
Selectivity >90% for C8

Optimization Note :
NBS is preferred over Br₂ due to reduced side reactions (e.g., dibromination).

Alkylation at N7 with 4-Methylbenzyl Group

The final step introduces the 4-methylbenzyl moiety via nucleophilic substitution.

Reaction Conditions :

  • Substrate : 8-Bromo-1,3-dimethylxanthine.
  • Alkylating Agent : 4-Methylbenzyl bromide.
  • Base : Potassium tert-butoxide (t-BuOK) or NaH.
  • Solvent : Tetrahydrofuran (THF) or DMF.
  • Temperature : 80–100°C for 12–24 hours.

Key Data :

Parameter Value/Detail Reference
Yield 60–70%
Purity (HPLC) >95%
Competing Reactions O-Alkylation (<10%)

Mechanistic Insight :
The strong base deprotonates N7, enabling nucleophilic attack on the benzyl bromide. Steric hindrance from the 1,3-dimethyl groups enhances regioselectivity at N7.

Industrial-Scale Production

Bromination in Flow Reactors

Continuous flow systems improve scalability and safety for bromination:

Parameter Value/Detail Reference
Reactor Type Micro-tubular flow reactor
Residence Time 30–60 minutes
Throughput 1–5 kg/day

Advantages :

  • Enhanced heat dissipation reduces decomposition.
  • Higher yields (75–80%) compared to batch processes.

Purification Strategies

Crystallization :

  • Solvent System : Ethanol/water (7:3 v/v).
  • Recovery : 85–90% with >99% purity.

Chromatography :

  • Reserved for small-scale high-purity batches (>99.9%) using silica gel and ethyl acetate/hexane.

Comparative Analysis of Methodologies

Brominating Agents

Agent Yield (%) Selectivity (%) Cost (USD/g)
NBS 65–70 >90 0.80
Br₂ 50–60 70–80 0.30

Challenges and Mitigation

Regioselectivity in Alkylation

Issue : Competing O-alkylation at the carbonyl oxygen.
Solution : Use bulky bases (e.g., t-BuOK) to favor N7 deprotonation.

Purification of Hydrophobic Product

Issue : Low solubility in aqueous solvents.
Solution : Gradient crystallization with ethanol/water.

Q & A

Q. Table 1. Structural Analogs and Key Variations

Compound NameStructural VariationReactivity/Bioactivity DifferenceReference
8-Chloro-1,3-dimethylpurineCl instead of BrLower electrophilicity; reduced potency
7-(2-Chlorobenzyl) analogChlorobenzyl at position 7Enhanced receptor selectivity
8-(Hexylamino) derivativeAmino substitution at position 8Increased solubility in aqueous buffers

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage conditions : -20°C under inert gas (argon) to prevent oxidation of the purine ring .
  • Light sensitivity : Protect from UV light to avoid debromination (use amber vials) .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose to maintain stability .

Advanced: What mechanistic insights explain its inhibition of nucleotide pathways?

Methodological Answer:

  • Competitive inhibition : The bromine atom sterically blocks ATP binding in kinases (e.g., PKA) .
  • Allosteric modulation : The 4-methylbenzyl group induces conformational changes in receptor binding pockets .
    Experimental Validation :
  • Use radiolabeled ATP ([γ-³²P]ATP) in kinase assays to quantify inhibition .

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